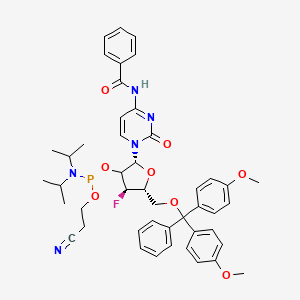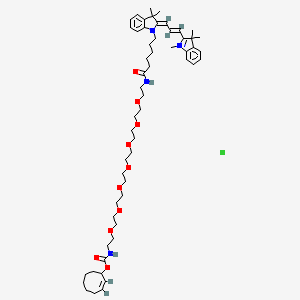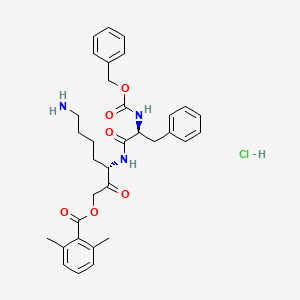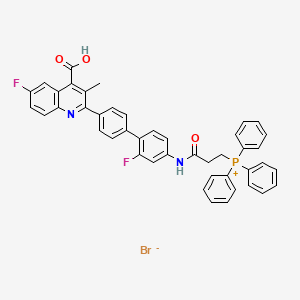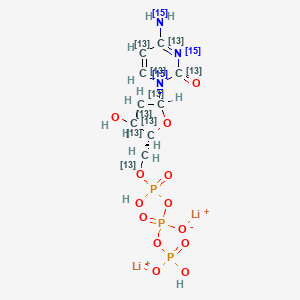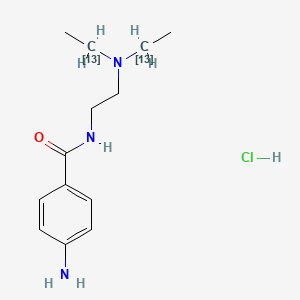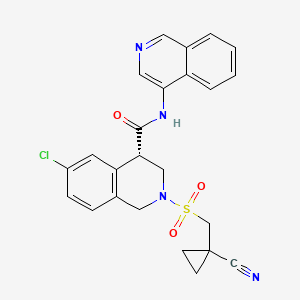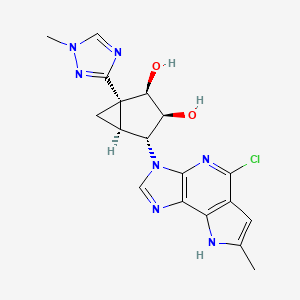
A3AR agonist 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A3AR agonist 4 is a selective agonist for the A3 adenosine receptor, which is a G protein-coupled receptor. This compound has shown significant potential in various therapeutic areas, including inflammation, pain, and cancer. The A3 adenosine receptor is overexpressed in pathological human cells, making it a promising target for drug development .
Méthodes De Préparation
The synthesis of A3AR agonist 4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include purification steps such as crystallization, chromatography, and recrystallization to obtain the final product suitable for pharmaceutical use .
Analyse Des Réactions Chimiques
A3AR agonist 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .
Applications De Recherche Scientifique
A3AR agonist 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of A3 adenosine receptor ligands.
Biology: Employed in research to understand the role of A3 adenosine receptors in various biological processes, including cell signaling and apoptosis.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, cancer, and pain.
Mécanisme D'action
A3AR agonist 4 exerts its effects by binding to the A3 adenosine receptor, which is coupled to Gi proteins. This binding inhibits the production of cyclic adenosine monophosphate (cAMP) and activates various downstream signaling pathways. The molecular targets and pathways involved include the inhibition of voltage-dependent calcium currents, reduction of cytokine production, and modulation of immune cell responses . These actions contribute to the compound’s anti-inflammatory, anticancer, and analgesic effects .
Comparaison Avec Des Composés Similaires
A3AR agonist 4 is unique compared to other similar compounds due to its high selectivity and potency for the A3 adenosine receptor. Similar compounds include:
Piclidenoson: Another A3 adenosine receptor agonist with applications in treating inflammatory diseases and cancer.
Namodenoson: A selective A3 adenosine receptor agonist being developed for liver cancer and non-alcoholic steatohepatitis.
This compound stands out due to its specific binding affinity and the range of therapeutic applications it offers, making it a valuable compound in both research and clinical settings .
Propriétés
Formule moléculaire |
C18H18ClN7O2 |
|---|---|
Poids moléculaire |
399.8 g/mol |
Nom IUPAC |
(1R,2R,3S,4R,5S)-4-(8-chloro-11-methyl-3,5,7,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-5-yl)-1-(1-methyl-1,2,4-triazol-3-yl)bicyclo[3.1.0]hexane-2,3-diol |
InChI |
InChI=1S/C18H18ClN7O2/c1-7-3-8-10(22-7)11-16(23-15(8)19)26(6-20-11)12-9-4-18(9,14(28)13(12)27)17-21-5-25(2)24-17/h3,5-6,9,12-14,22,27-28H,4H2,1-2H3/t9-,12-,13+,14+,18+/m1/s1 |
Clé InChI |
RIYADXGVGVSFRE-WESMQSEESA-N |
SMILES isomérique |
CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)[C@@H]4[C@H]5C[C@]5([C@H]([C@H]4O)O)C6=NN(C=N6)C |
SMILES canonique |
CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)C4C5CC5(C(C4O)O)C6=NN(C=N6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


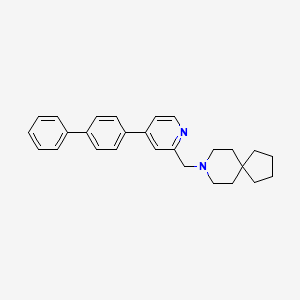
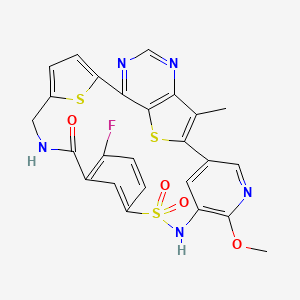
![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)
![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)
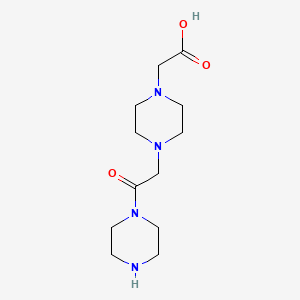
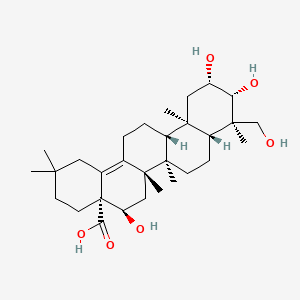
![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
